An In-depth Technical Guide to Betazole (2-(1H-Pyrazol-5-yl)ethan-1-amine)
An In-depth Technical Guide to Betazole (2-(1H-Pyrazol-5-yl)ethan-1-amine)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Betazole, a histamine (B1213489) H2 receptor agonist. It covers its chemical identity, pharmacological action, quantitative data from key experiments, and detailed experimental protocols.
Chemical Identity and Properties
Betazole, systematically named 2-(1H-Pyrazol-5-yl)ethan-1-amine, is a pyrazole (B372694) analog of histamine.[1] It is also known by the synonyms Ametazole, Gastramine, and the trade name Histalog.[2][3] Primarily available as a dihydrochloride (B599025) salt for clinical and research use, it has been employed as a diagnostic agent to assess gastric acid secretory capacity.[1][3] Unlike histamine, Betazole is a selective agonist for the histamine H2 receptor, which minimizes the broad physiological effects associated with H1 receptor activation.[2]
Table 1: Chemical Identifiers and Properties of Betazole
| Property | Value | Source(s) |
| IUPAC Name | 2-(1H-Pyrazol-5-yl)ethan-1-amine | [2] |
| CAS Number | 105-20-4 (Free Base) | [2][3][4] |
| 138-92-1 (Dihydrochloride) | [3][5] | |
| Molecular Formula | C₅H₉N₃ | [2][4] |
| Molar Mass | 111.15 g/mol (Free Base) | [2][3] |
| 184.07 g/mol (Dihydrochloride) | [3] | |
| Appearance | Viscous liquid (Free Base) | [3] |
| Crystalline solid (Dihydrochloride) | [3] | |
| Solubility | Soluble in water (Dihydrochloride) | [3] |
Pharmacological Profile
Betazole functions as a selective histamine H2 receptor agonist.[1][6] The activation of H2 receptors, which are G-protein coupled receptors, initiates a specific intracellular signaling cascade. This pathway is fundamental to its primary pharmacological effect: the stimulation of gastric acid secretion.
The binding of Betazole to the histamine H2 receptor on gastric parietal cells triggers the activation of a Gs alpha subunit. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, culminating in the translocation and activation of the H+/K+-ATPase proton pump at the cellular membrane. This process results in the secretion of hydrochloric acid into the gastric lumen.
Quantitative Experimental Data
Betazole's activity has been quantified in various experimental systems. The following table summarizes key data regarding its potency and effects.
Table 2: Quantitative Pharmacological Data for Betazole
| Parameter | Value | Species/System | Description | Source(s) |
| EC₅₀ | 120 µM | Isolated Human Gastric Glands | The concentration of Betazole required to elicit 50% of the maximal acid secretion response. | [5] |
| In Vivo Dose | 3-10 mg/kg | Dog (with gastric fistula) | Dose range shown to effectively increase pepsin and acid levels in gastric juice. | [5] |
| Diagnostic Threshold | >60% of Max. Secretion | Human | Gastric acid secretion greater than 60% of the maximal response to Betazole stimulation is used as a diagnostic indicator for conditions like Zollinger-Ellison syndrome. | [2] |
Key Experimental Protocols
Betazole is primarily used in experimental and clinical settings to measure gastric acid output. Below is a generalized protocol for such an assessment.
This protocol is based on methodologies used to evaluate the effect of H2 receptor agonists on gastric function.
Objective: To quantify the volume and acidity of gastric secretions following the administration of Betazole.
Materials:
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Betazole Hydrochloride solution (for injection)
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Test subjects: Adult dogs with surgically prepared chronic gastric fistulas
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pH meter and titration equipment (0.1 N NaOH)
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Collection tubes and suction apparatus
Methodology:
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Acclimatization & Fasting: Subjects are fasted for 24 hours prior to the experiment, with water provided ad libitum.
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Baseline Collection: The gastric fistula is opened, and any residual gastric content is removed. Basal gastric secretions are collected for a 60-minute period to establish a baseline secretion rate.
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Betazole Administration: Betazole is administered subcutaneously or intramuscularly at a dose within the 3-10 mg/kg range.[5] The exact dose is determined by the specific aims of the study.
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Post-Stimulation Collection: Gastric juice is collected continuously in 15-minute intervals for a period of 2-3 hours post-administration.
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Analysis:
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Volume: The volume of each 15-minute sample is measured and recorded.
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Acid Concentration: The pH of each sample is measured. The concentration of free acid is determined by titrating an aliquot of the gastric juice with 0.1 N NaOH to a pH of 7.0.
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Acid Output: Acid output is calculated for each interval by multiplying the sample volume by the acid concentration (expressed in mEq/L).
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Data Reporting: Results are typically reported as total acid output (mEq) over the collection period and compared to the basal secretion rate.
Conclusion
Betazole (2-(1H-Pyrazol-5-yl)ethan-1-amine) is a well-characterized selective histamine H2 receptor agonist. Its primary utility has been as a diagnostic tool for evaluating gastric acid secretion due to its targeted mechanism of action, which avoids the side effects of non-selective agonists like histamine.[2] The quantitative data and established protocols underscore its value in both clinical diagnostics and pharmacological research, providing a reliable method for inducing and studying the physiological processes of gastric acid production.
